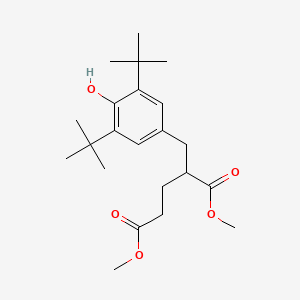
3,10b-Dihydro-1(2H)-fluoranthenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,10b-Dihydro-1(2H)-fluoranthenone is an organic compound belonging to the fluoranthene family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,10b-Dihydro-1(2H)-fluoranthenone typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be employed to form the polycyclic structure.
Reduction Reactions: Specific reduction reactions may be used to introduce the dihydro functionality.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.
High-Pressure Reactions: Conducting reactions under high pressure to achieve desired transformations.
Analyse Des Réactions Chimiques
Types of Reactions
3,10b-Dihydro-1(2H)-fluoranthenone can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Further reduction to introduce additional hydrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential therapeutic uses.
Medicine: Exploring its role in drug development and pharmacology.
Industry: Utilizing its properties in materials science and organic electronics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoranthene: A parent compound with similar structural features.
Dihydrofluoranthene: A reduced form with additional hydrogen atoms.
Fluorenone: A related compound with a ketone functional group.
Uniqueness
3,10b-Dihydro-1(2H)-fluoranthenone is unique due to its specific structural configuration and functional groups, which may impart distinct chemical and biological properties compared to similar compounds.
Propriétés
| 83291-46-7 | |
Formule moléculaire |
C16H12O |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
3,10b-dihydro-2H-fluoranthen-1-one |
InChI |
InChI=1S/C16H12O/c17-14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)16(14)15(10)12/h1-7,16H,8-9H2 |
Clé InChI |
MJUBIKFDXKMKAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2C3=CC=CC=C3C4=CC=CC1=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
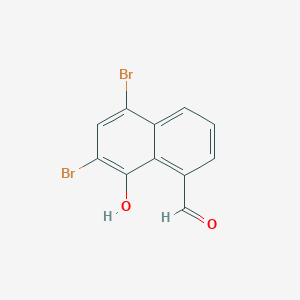

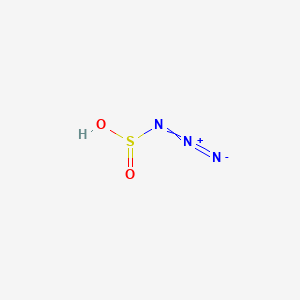
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
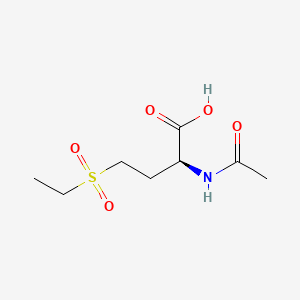
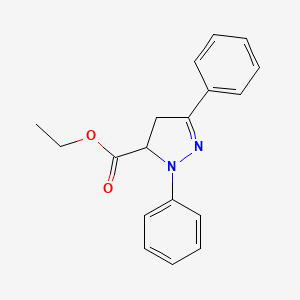
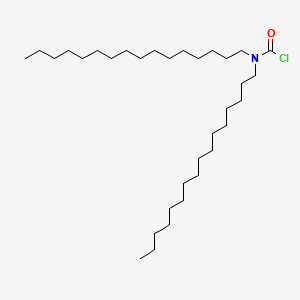
![Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-](/img/structure/B14420798.png)
